N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-methylethanediamide
Beschreibung
The compound N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-methylethanediamide (hereafter referred to as Compound A) is a structurally complex molecule featuring:
- A 1,3-benzodioxole moiety, known for enhancing metabolic stability and lipophilicity.
- A piperazine ring substituted with a 2-fluorophenyl group, a common pharmacophore in central nervous system (CNS)-targeting drugs.
Its molecular formula is C27H27FN4O4, with a molecular weight of 490.5 g/mol (CAS: 896347-23-2) .
Eigenschaften
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-methyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O4/c1-24-21(28)22(29)25-13-18(15-6-7-19-20(12-15)31-14-30-19)27-10-8-26(9-11-27)17-5-3-2-4-16(17)23/h2-7,12,18H,8-11,13-14H2,1H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBYDYMXVUFFOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-methylethanediamide typically involves multiple steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Piperazine Moiety: The piperazine ring is formed through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.
Coupling Reactions: The final compound is obtained by coupling the benzodioxole intermediate with the fluorophenyl-piperazine intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-methylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-methylethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-methylethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Positional Isomerism: 2-Fluorophenyl vs. 4-Fluorophenyl Substitution
A key analog, N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-[(tetrahydrofuran-2-yl)methyl]ethanediamide (Compound B ; CAS: 896361-86-7), differs in the position of the fluorine atom on the phenyl ring (4-fluoro vs. 2-fluoro) and the substitution of the ethanediamide group with a tetrahydrofuran-methyl group.
Impact of Fluorine Position :
Piperazine-Based Analogs with Varied Aryl Substituents
N-[2-Chloro-5-(Trifluoromethyl)Phenyl]-2-(4-Phenylpiperazin-1-yl)Acetamide (Compound C; CAS: 297150-41-5)
- Structure : Simpler backbone lacking the benzodioxole group; features a chloro-trifluoromethylphenyl acetamide.
- Molecular Formula : C19H19ClF3N3O; Weight : 397.82 g/mol .
| Parameter | Compound A | Compound C |
|---|---|---|
| Aromatic Group | Benzodioxole | Chloro-trifluoromethylphenyl |
| Linker | Ethanediamide | Acetamide |
| Pharmacokinetic Impact | Higher lipophilicity (benzodioxole) | Increased metabolic susceptibility (acetamide) |
Functional Implications :
- Compound A’s benzodioxole likely improves blood-brain barrier penetration compared to Compound C.
- The trifluoromethyl group in Compound C may enhance electrophilic interactions with target receptors .
N-(4-Fluorophenyl)-2-(Piperazin-1-yl)Acetamide (Compound D)
Key Differences :
Ethanediamide Linker Modifications
Compound A’s N-methylethanediamide linker contrasts with analogs featuring:
Receptor Binding and Selectivity
Physicochemical and ADME Properties
| Property | Compound A | Compound B | Compound C | Compound D |
|---|---|---|---|---|
| LogP (Predicted) | 3.8 | 3.5 | 4.1 | 1.9 |
| Aqueous Solubility | Low | Moderate | Very Low | High |
| Metabolic Stability | High | Moderate | Low | Low |
Notes:
Biologische Aktivität
N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-methylethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A benzodioxole moiety, which is often associated with various biological activities.
- A piperazine ring that enhances its interaction with biological targets.
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, its structural components suggest potential interactions with various neurotransmitter systems and kinases.
Pharmacological Properties
Recent studies have evaluated the compound's activity against several biological targets:
- Kinase Inhibition :
- Antitumor Activity :
-
Neuropharmacological Effects :
- Given its piperazine component, the compound may influence serotonin and dopamine receptors, which are critical in mood regulation and neuropsychiatric disorders.
Study 1: In Vitro Evaluation of Antitumor Activity
A study assessed the compound's effects on cell proliferation across multiple cancer cell lines. The findings highlighted:
- Caco2 Cells : IC50 = 8 µM
- HCT116 Cells : IC50 = 6 µM
These results indicate a strong potential for development as an anticancer agent .
Study 2: Kinase Inhibition Profile
In another investigation, the compound's ability to inhibit DYRK1A was compared to known inhibitors:
- Lead Compound Comparison : The compound exhibited comparable or superior inhibition to established DYRK1A inhibitors, suggesting its viability as a therapeutic agent for conditions like Alzheimer's disease .
Data Tables
| Biological Activity | Target | IC50 (µM) |
|---|---|---|
| Antitumor Activity | Caco2 | 8 |
| Antitumor Activity | HCT116 | 6 |
| Kinase Inhibition | DYRK1A | 0.033 |
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
